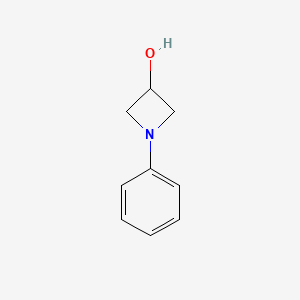

1-Phenylazetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOXYMJNDJMGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625650 | |

| Record name | 1-Phenylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857280-53-6 | |

| Record name | 1-Phenylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-phenylazetidin-3-ol, a valuable heterocyclic compound in medicinal chemistry and drug development. The document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a clear, comparative format.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of this compound is a two-step process commencing from readily available starting materials: aniline and epichlorohydrin. This pathway involves the initial formation of an intermediate, 1-chloro-3-(phenylamino)propan-2-ol, followed by an intramolecular cyclization to yield the desired azetidine ring.

Pathway Overview:

Figure 1: General two-step synthesis pathway for this compound.

Step 1: Synthesis of 1-Chloro-3-(phenylamino)propan-2-ol

The initial step involves the nucleophilic attack of aniline on the epoxide ring of epichlorohydrin. This reaction leads to the formation of the key intermediate, 1-chloro-3-(phenylamino)propan-2-ol.

Experimental Protocol:

A detailed experimental protocol for this step is crucial for successful synthesis. The following procedure is based on established methodologies for analogous reactions.

Materials:

-

Aniline

-

Epichlorohydrin

-

Solvent (e.g., methanol, ethanol, or water)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve aniline in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add epichlorohydrin dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified duration (typically several hours to overnight).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value/Condition | Reference |

| Yield | 51% | [1] |

| Reactants | Aniline, Epichlorohydrin | [1] |

| Solvent | Not specified in detail, but protic solvents are common. | |

| Temperature | Typically initiated at low temperatures (0-10 °C) and then warmed to room temperature. | |

| Reaction Time | Varies, often several hours to overnight. |

Step 2: Intramolecular Cyclization to this compound

The second and final step is the base-induced intramolecular cyclization of 1-chloro-3-(phenylamino)propan-2-ol. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the strained four-membered azetidine ring.

Experimental Protocol:

The following is a generalized procedure for the cyclization step, drawing from protocols for similar azetidinol syntheses.

Materials:

-

1-Chloro-3-(phenylamino)propan-2-ol

-

Base (e.g., sodium hydroxide, potassium hydroxide, or a non-nucleophilic organic base)

-

Solvent (e.g., water, ethanol, or a polar aprotic solvent)

Procedure:

-

Dissolve 1-chloro-3-(phenylamino)propan-2-ol in the chosen solvent in a round-bottom flask.

-

Add the base to the solution. The reaction may be exothermic, so cooling might be necessary.

-

Heat the reaction mixture to a specified temperature (e.g., reflux) and maintain for a set period.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Work-up typically involves extraction with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed in vacuo.

-

The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data:

While a specific yield for the cyclization of 1-chloro-3-(phenylamino)propan-2-ol is not explicitly detailed in the provided search results, analogous cyclizations to form N-substituted azetidin-3-ols often proceed in good to excellent yields. For instance, the cyclization of 1-alkylamino-3-chloro-2-alkanols can yield up to 78%.[2]

| Parameter | General Condition |

| Base | Strong bases like NaOH or KOH are commonly used. |

| Solvent | Protic solvents like water or ethanol are often effective. |

| Temperature | Elevated temperatures, including reflux, are frequently employed. |

| Reaction Time | Can range from a few hours to overnight. |

Alternative Synthetic Approaches

While the two-step synthesis from aniline and epichlorohydrin is the most common, other strategies for the formation of the azetidine ring exist and may be applicable for the synthesis of this compound.

One-Pot Synthesis

In some cases, the two steps can be combined into a "one-pot" procedure. This approach offers advantages in terms of efficiency and reduced work-up. A typical one-pot synthesis would involve the initial reaction of aniline and epichlorohydrin, followed by the in-situ addition of a base to promote cyclization without isolating the intermediate.

Figure 2: Conceptual workflow of a one-pot synthesis of this compound.

N-Arylation of Azetidin-3-ol

An alternative retrosynthetic approach involves the N-arylation of a pre-existing azetidin-3-ol core. This can be achieved through various modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.

Figure 3: Alternative synthesis via N-arylation of azetidin-3-ol.

This method can be particularly useful for accessing a variety of N-aryl azetidinols by simply changing the aryl halide coupling partner.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the reaction of aniline with epichlorohydrin, followed by base-mediated cyclization. While this guide provides a comprehensive overview and generalized protocols, researchers and drug development professionals should note that optimization of reaction conditions, including solvent, temperature, and base selection, may be necessary to achieve optimal yields and purity for their specific applications. The exploration of one-pot procedures and alternative N-arylation strategies may also offer viable and potentially more efficient routes to this important chemical entity.

References

Spectroscopic Characterization of 1-Phenylazetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Phenylazetidin-3-ol, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted spectroscopic data to provide a detailed analysis of its structural features. The methodologies presented are based on established protocols for analogous compounds and serve as a robust framework for the experimental characterization of this compound and related N-aryl azetidine derivatives.

Introduction

This compound is a four-membered heterocyclic compound containing a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the azetidine ring. This structure is a valuable scaffold in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research or development workflow. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on established spectroscopic principles and databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-4 (Azetidine) | 4.2 - 4.4 | Triplet | 2H |

| H-2, H-4 (Azetidine) | 3.8 - 4.0 | Triplet | 2H |

| H-3 (Azetidine) | 4.6 - 4.8 | Quintet | 1H |

| OH | 2.0 - 3.0 | Broad Singlet | 1H |

| Phenyl (ortho) | 6.8 - 7.0 | Doublet | 2H |

| Phenyl (meta) | 7.2 - 7.4 | Triplet | 2H |

| Phenyl (para) | 6.7 - 6.9 | Triplet | 1H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-4 (Azetidine) | 55 - 60 |

| C-3 (Azetidine) | 65 - 70 |

| Phenyl (ipso) | 145 - 150 |

| Phenyl (ortho) | 115 - 120 |

| Phenyl (meta) | 128 - 130 |

| Phenyl (para) | 118 - 122 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N (Azetidine) | 1200 - 1350 | Medium |

| C-O (Alcohol) | 1000 - 1260 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 149 | [M]⁺ (Molecular Ion) |

| 132 | [M - OH]⁺ |

| 120 | [M - C₂H₅O]⁺ |

| 104 | [C₆H₅N=CH₂]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 3-4 seconds

-

Spectral width: -2 to 12 ppm

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

-

Typical acquisition parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024-4096

-

Relaxation delay (d1): 2 seconds

-

Spectral width: 0 to 200 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the TMS signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound or a drop of a concentrated solution onto the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound and provided detailed experimental protocols for its analysis using NMR, IR, and MS techniques. While based on predicted data, this information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to anticipate spectral features and design appropriate analytical strategies for the unambiguous characterization of this important synthetic intermediate. The provided workflow diagram offers a clear and logical sequence for conducting a thorough spectroscopic investigation.

Spectroscopic and Spectrometric Analysis of 1-Phenylazetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-phenylazetidin-3-ol. Due to the absence of a comprehensive, publicly available experimental dataset from a single source, this guide is based on established principles of spectroscopic analysis and data from analogous chemical structures. It serves as a reference for the characterization of this compound in a research and drug development context.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound. These predictions are derived from standard chemical shift correlation tables and common fragmentation patterns for similar organic molecules.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-4 (axial & equatorial) | 3.8 - 4.2 | Multiplet | - |

| H-3 | 4.5 - 4.8 | Multiplet | - |

| -OH | Broad singlet | - | |

| Phenyl H (ortho) | 6.8 - 7.0 | Doublet or Triplet | ~7-8 |

| Phenyl H (meta) | 7.2 - 7.4 | Triplet | ~7-8 |

| Phenyl H (para) | 6.7 - 6.9 | Triplet | ~7-8 |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on the solvent and concentration and may exchange with D₂O.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-4 | 55 - 65 |

| C-3 | 60 - 70 |

| Phenyl C (ipso) | 145 - 150 |

| Phenyl C (ortho) | 110 - 120 |

| Phenyl C (meta) | 125 - 130 |

| Phenyl C (para) | 115 - 125 |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 149 | [M]⁺ (Molecular Ion) |

| 132 | [M - OH]⁺ |

| 120 | [M - C₂H₅]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for a compound like this compound.

Synthesis of this compound (General Procedure)

A common synthetic route to N-substituted azetidin-3-ols involves the reaction of a primary amine with epichlorohydrin, followed by cyclization.

Materials:

-

Aniline

-

Epichlorohydrin

-

A suitable solvent (e.g., methanol, ethanol, or acetonitrile)

-

A base (e.g., sodium hydroxide, potassium carbonate)

Procedure:

-

Aniline is dissolved in the chosen solvent.

-

Epichlorohydrin is added dropwise to the aniline solution, often at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is stirred for a specified period, allowing for the initial nucleophilic attack of the amine on the epoxide.

-

A base is then added to promote the intramolecular cyclization to form the azetidine ring.

-

The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure, followed by extraction and purification (e.g., column chromatography or recrystallization) to yield pure this compound.

NMR Spectroscopy

Instrumentation:

-

A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.

Data Acquisition:

-

The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, such as one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For direct infusion, the solution is loaded into a syringe and infused into the ion source at a constant flow rate.

-

Alternatively, the sample can be introduced via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to mass analysis.

Data Acquisition:

-

The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

-

The ionization energy (for EI) or spray voltage (for ESI) is optimized to generate a stable ion beam and produce a clear mass spectrum.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Chemical and physical properties of 1-Phenylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylazetidin-3-ol is a heterocyclic organic compound belonging to the azetidine class, a group of saturated four-membered nitrogen-containing rings. While the azetidine scaffold is of significant interest in medicinal chemistry due to its unique structural and physicochemical properties, specific data for this compound is not extensively available in public literature. This guide provides a comprehensive overview of its known chemical and physical properties, inferred characteristics based on related compounds, a generalized synthetic approach, and an exploration of the potential biological significance of the N-aryl-azetidin-3-ol scaffold. The lack of extensive public data on this specific molecule suggests it as an area ripe for further scientific investigation.

Chemical and Physical Properties

Quantitative experimental data for this compound is scarce in publicly accessible scientific literature. The following table summarizes the available and inferred properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| CAS Number | 857280-53-6 | [1] |

| Appearance | Inferred to be a solid at room temperature. | Based on related azetidinol compounds. |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Solubility | Inferred to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Based on general properties of similar organic compounds. |

| Storage Temperature | Room temperature. | [2] |

Spectral Data

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine proton at the 3-position of the azetidine ring adjacent to the hydroxyl group, and methylene protons of the azetidine ring.

-

¹³C NMR: Resonances for the carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the two methylene carbons of the azetidine ring.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C-N stretching of the amine, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (149.19), along with characteristic fragmentation patterns.

Experimental Protocols: A Generalized Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of N-aryl-azetidin-3-ols involves the reaction of an N-arylamine with an epihalohydrin, followed by intramolecular cyclization. A plausible synthetic route is outlined below.

Reaction Scheme:

Caption: Generalized synthetic pathway for this compound.

Step 1: Synthesis of 1-chloro-3-(phenylamino)propan-2-ol

-

To a solution of aniline (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol) at room temperature, add epichlorohydrin (1.0-1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent may be removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the crude 1-chloro-3-(phenylamino)propan-2-ol in a suitable solvent (e.g., ethanol, isopropanol).

-

Add a base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 eq), to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Biological Activity and Drug Development Potential

There is no specific biological activity reported for this compound in the scientific literature. However, the azetidine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.

Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as:

-

Antimicrobial agents [3]

-

Anticancer agents

-

Anti-inflammatory agents [3]

-

Central nervous system (CNS) agents

The 3-hydroxyazetidine moiety, in particular, can serve as a key building block for more complex molecules, offering a site for further functionalization. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets. The phenyl group provides a lipophilic region and can engage in aromatic interactions.

The logical workflow for investigating the biological potential of a novel compound like this compound would involve a series of screening assays.

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound represents a simple yet potentially valuable N-aryl-azetidin-3-ol derivative. While specific, publicly available data on its properties and synthesis are limited, its structural features suggest it could be a useful building block in medicinal chemistry and drug discovery. The general synthetic routes for this class of compounds are established. The lack of detailed characterization and biological evaluation of this compound highlights an opportunity for further research to explore its potential applications.

References

Crystal Structure Analysis of 1-Phenylazetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of small organic molecules, with a specific focus on 1-Phenylazetidin-3-ol. As of the date of this publication, a publicly available crystal structure for this compound has not been deposited in crystallographic databases. Therefore, this document serves as a detailed roadmap for researchers aiming to determine its crystal structure, outlining the necessary experimental protocols from synthesis and crystallization to X-ray diffraction data analysis and structure refinement. The procedures described herein are broadly applicable to the structural elucidation of novel small molecules in pharmaceutical and materials science research.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine scaffold in bioactive molecules. The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding its physicochemical properties, potential biological activity, and for guiding drug design efforts. This guide details the systematic approach required to obtain and analyze the crystal structure of this compound or analogous compounds.

Synthesis and Purification of this compound

The first critical step is the synthesis of high-purity this compound. A general synthetic route is outlined below.

General Synthetic Approach

A plausible synthesis involves the reaction of a suitable precursor, such as epichlorohydrin, with aniline, followed by intramolecular cyclization to form the azetidine ring.

Caption: Synthetic pathway for this compound.

Purification Protocol

The crude product must be purified to ≥99% purity to ensure the growth of high-quality single crystals.

-

Column Chromatography: The crude product is subjected to column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate it from unreacted starting materials and byproducts.

-

Recrystallization: Further purification can be achieved by recrystallization.[1][2] The choice of solvent is critical and is determined by preliminary solubility tests.[2] A suitable solvent will dissolve the compound at an elevated temperature but show low solubility at room temperature.[1][3]

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] Several crystallization techniques should be screened.

Experimental Protocols for Crystallization

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield single crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[1][5]

-

Microbatch Under-Oil Crystallization: This technique is particularly useful for water-soluble organic salts and involves the slow concentration of an aqueous solution under a layer of oil.[6]

Caption: Workflow for single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted for X-ray diffraction analysis.[7][8]

Data Collection Protocol

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[7]

-

Diffractometer Setup: The experiment is performed on a single-crystal X-ray diffractometer equipped with an X-ray source (commonly Mo-Kα or Cu-Kα radiation), a goniometer for crystal rotation, and a detector (e.g., a CCD or CMOS detector).[7][9]

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[8][10] Each image records the intensities and positions of the diffracted X-ray beams.[10]

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities.[11][12]

-

Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's symmetry (space group).[8][10][12]

-

Integration: The intensity of each diffraction spot is measured and integrated.[11]

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final dataset.[11]

Caption: X-ray diffraction data collection and processing workflow.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the unit cell from the processed diffraction data.

Structure Solution

The "phase problem" in crystallography requires the use of computational methods to generate an initial structural model. For small molecules like this compound, direct methods are typically successful. This involves using statistical relationships between the reflection intensities to estimate the phases.

Structure Refinement

The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.

Data Presentation

The final crystallographic data for this compound would be presented in standardized tables. Below are examples of how this data would be structured.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Values for this compound |

| Empirical formula | C9 H11 N O |

| Formula weight | 149.19 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 820.1 ų |

| Z (molecules per cell) | 4 |

| Density (calculated) | 1.210 Mg/m³ |

| Absorption coefficient | 0.080 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data | 2.50 to 27.50° |

| Reflections collected | 8500 |

| Independent reflections | 1800 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| N1-C2 | Hypothetical 1.47 |

| C2-C3 | Hypothetical 1.54 |

| C3-C4 | Hypothetical 1.53 |

| C4-N1 | Hypothetical 1.48 |

| C3-O1 | Hypothetical 1.42 |

| N1-C1(phenyl) | Hypothetical 1.40 |

| Angle | |

| C4-N1-C2 | Hypothetical 89.5 |

| N1-C2-C3 | Hypothetical 88.0 |

| C2-C3-C4 | Hypothetical 87.5 |

| C3-C4-N1 | Hypothetical 89.0 |

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a thorough and practical framework for its elucidation. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully determine the three-dimensional structure of this and other novel small molecules. Such structural information is invaluable for advancing our understanding of molecular properties and for the rational design of new therapeutic agents and materials. The determined structure should be deposited in a public database, such as the Cambridge Structural Database (CSD), to benefit the wider scientific community.[13]

References

- 1. Recrystallization [sites.pitt.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Home Page [chem.ualberta.ca]

- 4. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Discovery and first synthesis of 1-Phenylazetidin-3-ol

An In-depth Technical Guide to the Synthesis of 1-Phenylazetidin-3-ol

Introduction

The primary retrosynthetic disconnection for this compound points to azetidin-3-ol or a protected precursor as the key starting material, with the critical transformation being the formation of the nitrogen-phenyl bond. Two powerful cross-coupling methodologies are widely employed for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Plausible Synthetic Pathways

The synthesis of this compound can be envisioned through the N-arylation of azetidin-3-ol or a protected derivative. The general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following sections detail the likely experimental protocols for the synthesis of this compound via the Buchwald-Hartwig amination and Ullmann condensation.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1][2][3] It typically involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Buchwald-Hartwig amination pathway for this compound.

Detailed Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube is added the palladium catalyst (e.g., 1-5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd), and the base (e.g., 1.4-2.0 equivalents of sodium tert-butoxide or cesium carbonate). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Azetidin-3-ol (1.0-1.2 equivalents) and the aryl halide (e.g., bromobenzene or iodobenzene, 1.0 equivalent) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Representative for similar reactions):

| Parameter | Value |

| Yield | 70-95% |

| Catalyst Loading | 1-5 mol% |

| Reaction Time | 12-24 hours |

| Temperature | 80-110 °C |

Note: The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary and require optimization for this specific transformation.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[4][5][6] While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern advancements have led to milder reaction conditions.

Caption: Ullmann condensation pathway for this compound.

Detailed Protocol:

-

Reaction Setup: A mixture of azetidin-3-ol (1.0-1.5 equivalents), the aryl halide (typically iodobenzene for higher reactivity, 1.0 equivalent), the copper catalyst (e.g., 5-20 mol% CuI), a ligand (e.g., phenanthroline or an amino acid, optional but often beneficial), and a base (e.g., 2.0 equivalents of potassium carbonate or potassium phosphate) in a suitable high-boiling polar solvent (e.g., DMF, DMSO, or NMP) is prepared in a sealed tube or a flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 100 to 160 °C. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by silica gel column chromatography to yield this compound.

Quantitative Data (Representative for similar reactions):

| Parameter | Value |

| Yield | 50-80% |

| Catalyst Loading | 5-20 mol% |

| Reaction Time | 24-48 hours |

| Temperature | 100-160 °C |

Note: The choice of ligand and base can significantly impact the reaction efficiency and may require screening.

Data Presentation

The following table summarizes the key parameters for the two primary synthetic methodologies for preparing this compound.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | Copper-based (e.g., CuI) |

| Ligand | Phosphine-based (e.g., BINAP, XPhos) | Often N- or O-based (e.g., phenanthroline) |

| Aryl Halide Reactivity | I > Br > Cl | I > Br >> Cl |

| Reaction Temperature | 80-110 °C | 100-160 °C |

| Typical Yields | High (70-95%) | Moderate to Good (50-80%) |

| Substrate Scope | Generally broader | Can be more limited |

| Functional Group Tolerance | Generally high | Can be lower |

Conclusion

While the original discovery and first synthesis of this compound are not prominently documented in readily accessible literature, its preparation can be confidently approached using well-established N-arylation protocols. Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable and effective methods for the synthesis of this and related N-aryl azetidine derivatives. The choice between these methods will often depend on factors such as the availability of starting materials, desired reaction conditions, and the scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to successfully synthesize this compound.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

In-Depth Technical Guide: 1-Phenylazetidin-3-ol Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylazetidin-3-ol is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutics. Its strained four-membered ring imparts unique conformational rigidity and reactivity, making it an attractive scaffold for drug design. However, this inherent ring strain also presents challenges in terms of chemical stability. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers in the effective handling, derivatization, and application of this versatile molecule in drug discovery and development programs.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| CAS Number | 857280-53-6 | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8 °C in a well-closed container | [2] |

Spectroscopic Data:

While specific, publicly available, peer-reviewed spectra for the parent this compound are limited, characteristic spectroscopic features can be inferred from closely related analogs and general principles of NMR and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons, typically in the aromatic region (δ 7.0-7.5 ppm). The protons on the azetidine ring will appear in the aliphatic region, with the proton on the carbon bearing the hydroxyl group (CH-OH) being the most downfield of the ring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the phenyl ring and the three carbons of the azetidine ring. The carbon attached to the hydroxyl group will be in the range of δ 60-70 ppm.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the azetidine ring and loss of the hydroxyl group.

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and application in drug development. The strained four-membered azetidine ring is susceptible to degradation under certain conditions.

pH-Dependent Stability

N-aryl azetidines are known to undergo acid-mediated intramolecular ring-opening decomposition. This process is initiated by the protonation of the azetidine nitrogen, which facilitates nucleophilic attack by a pendant group or solvent.

Degradation Pathway under Acidic Conditions:

Caption: Acid-catalyzed degradation workflow.

Studies on analogous N-substituted azetidines have shown that the rate of decomposition is highly dependent on pH, with significantly faster degradation observed at lower pH values. For instance, a related N-aryl azetidine derivative exhibited a half-life of only 0.5 hours at pH 1.8, while it remained stable at pH 7.0.[3]

Quantitative Stability Data (Analogous N-Aryl Azetidine): [3]

| pH | Half-life (T₁/₂) |

| 1.8 | 0.5 hours |

| 2.7 | 1.2 hours |

| 7.0 | Stable (>24 hours) |

Thermal Stability

Arrhenius Plot Logic:

Caption: Workflow for thermal stability analysis.

Oxidative Stability

The susceptibility of this compound to oxidation is another key stability parameter. The nitrogen and the hydroxyl group can be potential sites for oxidation. Oxidative degradation can be assessed by exposing the compound to oxidizing agents like hydrogen peroxide.

Reactivity Profile

The reactivity of this compound is primarily governed by the nucleophilicity of the azetidine nitrogen and the hydroxyl group, as well as the electrophilicity of the ring carbons due to ring strain.

Reactions at the Hydroxyl Group

The 3-hydroxyl group can undergo typical alcohol reactions such as acylation and alkylation.

-

Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. This reaction is useful for introducing various functional groups and for prodrug strategies.

-

Mitsunobu Reaction: The Mitsunobu reaction provides a versatile method for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, including carboxylic acids, phenols, and imides, with inversion of configuration.[1][3][4][5]

General Mitsunobu Reaction Workflow:

Caption: Key steps in the Mitsunobu reaction.

Reactions Involving the Azetidine Ring

The strained azetidine ring can undergo ring-opening reactions under certain conditions, particularly with strong electrophiles.

-

Ring Opening: As discussed in the stability section, strong acids can catalyze the opening of the azetidine ring. This reactivity can be exploited synthetically to generate functionalized acyclic amines.

Role in Drug Discovery and Signaling Pathways

The azetidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to impart favorable physicochemical properties and to orient substituents in a well-defined three-dimensional space.[4][6][7]

Inhibition of the STAT3 Signaling Pathway

Several studies have highlighted the potential of azetidine-containing compounds as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][8][9][10][11] Persistent activation of STAT3 is implicated in the development and progression of various cancers.

Simplified STAT3 Signaling Pathway and Inhibition:

Caption: Inhibition of STAT3 dimerization by azetidine compounds.

Azetidine-based inhibitors have been shown to covalently bind to cysteine residues in the STAT3 protein, thereby preventing its dimerization and subsequent downstream signaling.[8][10] This mechanism of action makes this compound and its derivatives promising scaffolds for the development of novel anticancer agents.

Inhibitory Activity of Azetidine-Based STAT3 Inhibitors: [8][9]

| Compound Type | Target | IC₅₀ |

| Azetidine amides | STAT3 | 0.34 - 0.55 µM |

| Azetidine-based compounds | STAT3 | 0.38 - 0.98 µM |

Experimental Protocols

General Protocol for Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Forced Degradation: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60 °C), and photolytic stress conditions. The HPLC method should be able to resolve the parent compound from all degradation products.

General Protocol for Acylation of this compound

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add the acyl chloride or anhydride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the product by column chromatography.

General Protocol for Mitsunobu Reaction of this compound

-

Dissolve this compound (1 equivalent), the nucleophile (1.1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, dioxane).

-

Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen, argon).

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Quench the reaction and remove the solvent under reduced pressure.

-

Purify the product by column chromatography to separate it from triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

This compound is a valuable building block in drug discovery, offering a rigid scaffold for the design of potent and selective inhibitors, particularly for targets such as STAT3. A thorough understanding of its stability and reactivity is paramount for its successful application. The compound is susceptible to acid-catalyzed degradation, and its hydroxyl group and azetidine ring provide versatile handles for chemical modification. The experimental protocols and data presented in this guide offer a foundational understanding for researchers working with this important heterocyclic compound, enabling more efficient and effective drug development efforts.

References

- 1. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. benchchem.com [benchchem.com]

The Emerging Therapeutic Potential of the Azetidin-3-ol Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. While the azetidin-2-one (β-lactam) core is renowned for its extensive role in antibacterial therapeutics, the closely related azetidin-3-ol scaffold has emerged as a versatile platform for the development of novel therapeutic agents targeting a range of biological processes. This technical guide provides an in-depth analysis of the reported biological activities of 1-substituted azetidin-3-ol derivatives, with a particular focus on the limited but promising data on the 1-phenylazetidin-3-ol core and its analogs.

Neuroprotective and Anti-Inflammatory Activities

Recent studies have highlighted the potential of azetidin-3-ol derivatives in addressing neuroinflammation and neuronal damage, key pathological features of neurodegenerative diseases.

Anti-Inflammatory and Antioxidative Effects in Microglia

A notable study investigated the effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, an azetidine derivative, on β-amyloid-induced microglial activation. Microglia, the primary immune cells of the central nervous system, play a crucial role in neuroinflammatory processes. The study demonstrated that this compound could attenuate the production of inflammatory mediators in β-amyloid-treated primary microglial cells.[1]

Key Findings:

-

Inhibition of Inflammatory Mediators: The compound was shown to reduce the release of pro-inflammatory molecules from activated microglia.

-

Antioxidative Properties: The derivative exhibited antioxidative effects, likely through the modulation of cellular pathways involved in reactive oxygen species (ROS) production.[1]

The findings suggest that azetidin-3-ol derivatives could serve as valuable leads for the development of drugs targeting neuroinflammation in conditions like Alzheimer's disease.

Neuroprotection against Excitotoxicity and Oxidative Stress

Research into a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has revealed their potential as neuroprotective agents. These compounds were evaluated for their ability to protect neurons from salsolinol- and glutamate-induced neurodegeneration, which are models relevant to Parkinson's and Alzheimer's diseases, respectively.

One of the lead compounds from this series demonstrated significant neuroprotective effects, which were attributed to a reduction in oxidative stress and caspase-3/7 activity, key players in apoptotic cell death.

Enzyme Inhibition

The constrained and three-dimensional nature of the azetidine scaffold makes it an attractive framework for the design of enzyme inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Several of the aforementioned 3-aryl-3-azetidinyl acetic acid methyl ester derivatives were found to inhibit acetylcholinesterase, an enzyme central to the cholinergic hypothesis of Alzheimer's disease. The inhibitory activity of some of these compounds was comparable to that of the established AChE inhibitor, rivastigmine. This suggests that the azetidin-3-ol scaffold can be effectively tailored to fit the active site of cholinesterases.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of relevant azetidin-3-ol derivatives. It is important to note the lack of extensive data specifically for the this compound scaffold in the public domain literature.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC50, etc.) | Reference |

| 3-Aryl-3-azetidinyl acetic acid methyl ester derivatives | Acetylcholinesterase Inhibition | Electric Eel AChE | Comparable to rivastigmine (specific values not in abstract) | |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Anti-inflammatory | Aβ-induced microglial activation | Attenuated production of inflammatory mediators | [1] |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Antioxidative | Aβ-induced ROS production | Reduced ROS accumulation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of azetidin-3-ol derivatives.

Protocol 1: Evaluation of Anti-Inflammatory Activity in Primary Microglial Cells

This protocol outlines the methodology used to assess the anti-inflammatory effects of azetidin-3-ol derivatives on β-amyloid-stimulated primary microglial cells.[1]

-

Cell Culture: Primary microglial cells are isolated and cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) for a specified duration.

-

Stimulation: Microglia are then stimulated with β-amyloid (Aβ) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) and Griess reagent, respectively.

-

Data Analysis: The inhibitory effect of the compound on the production of inflammatory mediators is calculated and compared to control groups.

Protocol 2: Assessment of Neuroprotective Effects against Glutamate-Induced Excitotoxicity

This protocol details the procedure to evaluate the neuroprotective potential of azetidin-3-ol derivatives against glutamate-induced neuronal cell death.

-

Neuronal Cell Culture: Primary cortical neurons are isolated and cultured.

-

Compound Incubation: Neurons are pre-incubated with different concentrations of the test compounds.

-

Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxic neuronal death.

-

Cell Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Oxidative Stress and Apoptosis Markers: To elucidate the mechanism of action, levels of reactive oxygen species (ROS) can be measured using fluorescent probes, and the activity of caspases (e.g., caspase-3/7) can be determined using specific assays.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway relevant to the biological activities of azetidin-3-ol derivatives.

Caption: Workflow for assessing the anti-inflammatory activity of azetidin-3-ol derivatives.

Caption: Potential mechanism of neuroprotection by azetidin-3-ol derivatives.

Conclusion and Future Directions

The 1-substituted azetidin-3-ol scaffold, while less explored than its azetidin-2-one counterpart, holds significant promise for the development of novel therapeutics, particularly in the areas of neurodegenerative and inflammatory diseases. The available data, though limited, suggests that this scaffold can be effectively modified to yield potent and selective modulators of key biological targets.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of diverse libraries of this compound derivatives and their screening against a broad range of biological targets is warranted to fully elucidate the therapeutic potential of this scaffold.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design and clinical development.

References

Synthesis of Novel 1-Phenylazetidin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel 1-Phenylazetidin-3-ol derivatives, a class of compounds with significant potential in medicinal chemistry. This document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and application in a research and development setting.

Core Synthesis and Derivatization Strategies

The synthetic approach to novel this compound derivatives commences with the construction of the core this compound scaffold, followed by diversification through reactions targeting the hydroxyl group or modifications of the phenyl ring. The primary and most direct method for the synthesis of the this compound core involves the cyclization of an aniline derivative with an epoxide, typically epichlorohydrin.

Subsequent derivatization of the 3-hydroxyl group, such as through O-alkylation or esterification, provides a straightforward route to a variety of novel analogues. Furthermore, employing substituted anilines in the initial cyclization reaction allows for the introduction of diverse functionalities on the N-phenyl ring, expanding the chemical space for drug discovery programs.

Experimental Protocols

Synthesis of this compound (Core Structure)

The foundational step in this synthetic endeavor is the preparation of the this compound core. This is typically achieved through the reaction of aniline with epichlorohydrin.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

A solution of aniline (1.0 eq) in a suitable solvent, such as methanol or water, is prepared. Epichlorohydrin (1.1 eq) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for a specified period, typically ranging from 4 to 12 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and a solution of a base, such as sodium hydroxide, is added to facilitate the intramolecular cyclization to form the azetidine ring. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Derivatization of this compound

Novel derivatives can be readily synthesized by targeting the 3-hydroxyl group. Two common derivatization strategies are O-alkylation and esterification.

1. O-Alkylation:

This process involves the reaction of this compound with an alkyl halide in the presence of a base to form the corresponding ether.

Caption: O-Alkylation of this compound.

Detailed Protocol:

To a stirred suspension of a strong base, such as sodium hydride (1.2 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), a solution of this compound (1.0 eq) in the same solvent is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the alkoxide. The desired alkyl halide (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ether derivative is purified by column chromatography.

2. Esterification:

Ester derivatives are synthesized by reacting this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Caption: Esterification of this compound.

Detailed Protocol:

To a solution of this compound (1.0 eq) and a base, such as triethylamine or pyridine (1.5 eq), in a suitable solvent like dichloromethane (DCM) at 0 °C, the acyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude ester is purified by column chromatography.

Alternatively, for esterification with a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Data Presentation

The following tables summarize the quantitative data for the synthesis of the this compound core and representative novel derivatives.

Table 1: Synthesis of this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Typical Yield | 60-75% |

| Melting Point | 85-88 °C |

| ¹H NMR (CDCl₃, δ) | 7.20-7.35 (m, 2H), 6.75-6.90 (m, 3H), 4.60-4.70 (m, 1H), 3.85-3.95 (m, 2H), 3.45-3.55 (m, 2H), 2.50 (br s, 1H) |

| ¹³C NMR (CDCl₃, δ) | 148.5, 129.3, 118.0, 113.5, 64.0, 55.0 |

Table 2: Synthesis of Novel this compound Derivatives

| Derivative | R Group | Synthetic Method | Typical Yield (%) | Key Spectroscopic Data |

| 1-Phenyl-3-methoxyazetidine | -CH₃ | O-Alkylation | 70-85 | ¹H NMR: 3.35 (s, 3H, OCH₃) |

| 1-Phenyl-3-ethoxyazetidine | -CH₂CH₃ | O-Alkylation | 65-80 | ¹H NMR: 3.55 (q, 2H, OCH₂), 1.20 (t, 3H, CH₃) |

| 1-Phenylazetidin-3-yl acetate | -COCH₃ | Esterification | 80-95 | ¹H NMR: 2.10 (s, 3H, COCH₃); IR (cm⁻¹): 1740 (C=O) |

| 1-Phenylazetidin-3-yl benzoate | -COPh | Esterification | 75-90 | ¹H NMR: 7.40-8.10 (m, 5H, Ar-H); IR (cm⁻¹): 1720 (C=O) |

| 1-(4-Chlorophenyl)azetidin-3-ol | - | Cyclization | 55-70 | ¹H NMR: 7.25 (d, 2H), 6.70 (d, 2H) |

| 1-(4-Methoxyphenyl)azetidin-3-ol | - | Cyclization | 60-75 | ¹H NMR: 6.80 (d, 2H), 6.70 (d, 2H), 3.75 (s, 3H, OCH₃) |

Logical Workflow for Synthesis and Derivatization

The overall workflow for the synthesis and subsequent derivatization of this compound can be visualized as a branching pathway, starting from common precursors and leading to a diverse library of novel compounds.

Caption: Synthetic workflow for this compound and its derivatives.

Reaction Mechanisms Involving 1-Phenylazetidin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1-Phenylazetidin-3-ol, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles and data from closely related analogues to present a robust framework for its synthesis and reactivity. The experimental protocols and quantitative data provided herein are illustrative and based on analogous systems, offering a strong starting point for laboratory investigation.

Synthesis of this compound

The most common and direct route to N-aryl azetidin-3-ols is the reaction of an aniline with an epihalohydrin, typically epichlorohydrin. This reaction proceeds via a two-step mechanism involving an initial nucleophilic attack of the aniline on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization.

The reaction is typically carried out in a suitable solvent such as methanol or ethanol and may be heated to drive the reaction to completion. The intermediate amino alcohol is often not isolated. The subsequent intramolecular nucleophilic substitution to form the azetidine ring is facilitated by the addition of a base, such as sodium hydroxide, to deprotonate the hydroxyl group, which then displaces the chloride.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

Epichlorohydrin

-

Methanol

-

Sodium Hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of aniline (1.0 eq) in methanol, add epichlorohydrin (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours.

-

Cool the mixture to room temperature and add a solution of sodium hydroxide (1.5 eq) in water.

-

Stir the mixture at room temperature for 12-18 hours.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant A | Reactant B | Product | Typical Yield (%) |

| Aniline | Epichlorohydrin | This compound | 60-75 (estimated) |

Key Reaction Mechanisms

N-Acylation of the Azetidine Nitrogen

While the nitrogen in this compound is part of an aromatic system and thus less nucleophilic, this section will describe the N-acylation of a related non-aromatic N-benzylazetidin-3-ol for illustrative purposes, as it is a common reaction for secondary azetidines. The acylation of the secondary amine of an azetidine is a fundamental transformation. This is typically achieved using an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct.

Methodological & Application

Application Notes: 1-Phenylazetidin-3-ol as a Versatile Synthetic Building Block

Introduction

1-Phenylazetidin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strained four-membered azetidine ring, substituted with a phenyl group on the nitrogen and a hydroxyl group at the 3-position, provides a unique three-dimensional scaffold. This structure is metabolically robust and serves as a versatile precursor for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[1][2] The hydroxyl group offers a convenient handle for further functionalization, while the phenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Key Synthetic Transformations

The reactivity of this compound allows for several key synthetic transformations, making it a cornerstone for generating diverse chemical libraries.

-

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents. This is a common strategy to explore the structure-activity relationship (SAR) of a compound series.

-

Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at the 3-position and the introduction of various nucleophiles, including azides, thiols, and phenols.

-

Oxidation: Oxidation of the secondary alcohol to a ketone (1-phenylazetidin-3-one) provides a key intermediate for subsequent reactions, such as reductive amination, to introduce nitrogen-containing functional groups.

-

Ring-Opening Reactions: Under specific conditions, the strained azetidine ring can be opened to yield functionalized acyclic compounds. For instance, Lewis acid-mediated ring-opening with phenolic nucleophiles has been reported.[3]

Applications in Drug Discovery

This compound and its derivatives have been incorporated into a variety of biologically active molecules.

-

CNS Agents: The azetidine motif is frequently found in compounds targeting CNS receptors. The rigid structure of the ring can help to properly orient pharmacophoric elements for optimal receptor binding.[1][4]

-

Enzyme Inhibitors: The unique geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors.

-

Antibacterial Agents: Azetidinyl-substituted quinolones and naphthyridones have been prepared and evaluated for their in vitro antibacterial activity.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazol-2-yl)-3-(4-chlorobenzyl)urea (Representative CNS-active compound)

This protocol describes a general procedure for the synthesis of urea derivatives from a substituted imidazolamine, a class of compounds with potential CNS activity.[5]

Materials:

-

1-Alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amine (1.0 eq)

-

Appropriate isocyanate (e.g., 4-chlorobenzyl isocyanate) (1.0 eq)

-

Dichloromethane (CH2Cl2), anhydrous

-

Aqueous ammonia solution

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Column chromatography supplies (silica gel)

Procedure:

-

Dissolve the 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amine (1.0 eq) in anhydrous dichloromethane.

-

To the stirred solution, add the appropriate isocyanate (1.0 eq) dropwise at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, evaporate the solvent under reduced pressure.

-

If an ester intermediate is formed, treat the residue with aqueous ammonia solution to convert it to the corresponding amide.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired urea derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary

| Compound ID | Molar Mass ( g/mol ) | AlogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |

| 3a | 308.378 | 2.630 | 2 | 5 | 4 |

| 3b | 322.404 | 2.951 | 2 | 5 | 5 |

| 3d | 366.414 | 2.827 | 2 | 7 | 6 |

| 3e | 322.404 | 3.116 | 2 | 5 | 4 |

| 3f | 336.431 | 3.437 | 2 | 5 | 5 |

Data adapted from a study on novel urea derivatives with potential CNS activity.[5] AlogP is a measure of lipophilicity.

Protocol 2: Synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids (Representative Antibacterial Agents)